Cas no 802296-13-5 (Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI))

2-[2-(Dimethylamino)ethyl]imidazole is a versatile heterocyclic compound featuring an imidazole core substituted with a dimethylaminoethyl functional group. This structure imparts both basicity and nucleophilicity, making it valuable in organic synthesis, catalysis, and pharmaceutical applications. The dimethylaminoethyl side chain enhances solubility in polar solvents and facilitates interactions with acidic substrates or metal centers. Its dual functionality allows for use as a ligand in coordination chemistry or as an intermediate in the preparation of bioactive molecules. The compound's stability under mild conditions and compatibility with a range of reaction environments further contribute to its utility in research and industrial processes.
Imidazole,  2-[2-(dimethylamino)ethyl]-  (8CI) structure
802296-13-5 structure
Product Name:Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI)
CAS No:802296-13-5
MF:C7H13N3
MW:139.198220968246
MDL:MFCD13249867
CID:713435
PubChem ID:45120745
Update Time:2025-06-08

Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI) Chemical and Physical Properties

Names and Identifiers

    • Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI)
    • 2-(1H-imidazol-2-yl)-N,N-dimethylethanamine
    • (2-dimethylaminoethyl)-imidazole
    • 802296-13-5
    • SY262766
    • SCHEMBL2148633
    • [2-(1H-IMIDAZOL-2-YL)ETHYL]DIMETHYLAMINE
    • MFCD13249867
    • AC8612
    • DTXSID30669063
    • 2-(2-Imidazolyl)-N,N-dimethylethanamine
    • 2-(1H-Imidazol-2-yl)-N,N-dimethylethan-1-amine
    • DB-276809
    • IMIDAZOLE, 2-[2-(DIMETHYLAMINO)ETHYL]-
    • MDL: MFCD13249867
    • Inchi: 1S/C7H13N3/c1-10(2)6-3-7-8-4-5-9-7/h4-5H,3,6H2,1-2H3,(H,8,9)
    • InChI Key: MBJUWIMKTGMPRF-UHFFFAOYSA-N
    • SMILES: N(C)(C)CCC1=NC=CN1

Computed Properties

  • Exact Mass: 139.110947427g/mol
  • Monoisotopic Mass: 139.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.4
  • Topological Polar Surface Area: 31.9Ų

Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY262766-1g
2-(2-Imidazolyl)-N,N-dimethylethanamine
802296-13-5 ≥95%
1g
¥4800.00 2025-04-12
eNovation Chemicals LLC
D779992-1g
2-(2-Imidazolyl)-N,N-dimethylethanamine
802296-13-5 95%
1g
$570 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594104-1g
2-(1H-imidazol-2-yl)-N,N-dimethylethan-1-amine
802296-13-5 98%
1g
¥6240.00 2024-07-28
eNovation Chemicals LLC
D779992-1g
2-(2-Imidazolyl)-N,N-dimethylethanamine
802296-13-5 95%
1g
$570 2025-03-01
eNovation Chemicals LLC
D779992-1g
2-(2-Imidazolyl)-N,N-dimethylethanamine
802296-13-5 95%
1g
$570 2025-02-27
Ambeed
A254710-250mg
2-(1H-Imidazol-2-yl)-N,N-dimethylethanamine
802296-13-5 97%
250mg
$473.0 2025-04-16
Ambeed
A254710-1g
2-(1H-Imidazol-2-yl)-N,N-dimethylethanamine
802296-13-5 97%
1g
$946.0 2025-04-16

Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI) Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:802296-13-5)Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI)
Order Number:A1032187
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:48
Price ($):602.0
Email:sales@amadischem.com

Additional information on Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI)

Imidazole, 2-[2-(dimethylamino)ethyl]- (CAS No. 802296-13-5): A Comprehensive Overview

Imidazole, 2-[2-(dimethylamino)ethyl]-, identified by its Chemical Abstracts Service (CAS) number 802296-13-5, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a dimethylamino ethyl side chain at the 2-position enhances its pharmacological potential, making it a subject of extensive interest in medicinal chemistry and drug development.

The structural uniqueness of Imidazole, 2-[2-(dimethylamino)ethyl]- lies in its ability to interact with biological targets through both hydrogen bonding and hydrophobic interactions. This dual capability is particularly valuable in the design of bioactive molecules targeting various therapeutic areas. Recent studies have highlighted its potential as a scaffold for developing novel antimicrobial agents, owing to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.

In the context of contemporary pharmaceutical research, Imidazole, 2-[2-(dimethylamino)ethyl]- has been explored for its anti-inflammatory properties. The dimethylamino group contributes to its lipophilicity, facilitating better membrane penetration and intracellular delivery. This characteristic has been leveraged in designing molecules that can modulate inflammatory cytokine release and inhibit key enzymes involved in the inflammatory cascade. Preliminary in vitro studies have demonstrated promising results in reducing inflammation markers, suggesting its potential as a lead compound for further development.

The compound’s versatility is further underscored by its utility in the synthesis of more complex derivatives. Researchers have utilized Imidazole, 2-[2-(dimethylamino)ethyl]- as a building block for creating novel ligands that interact with protein targets. For instance, its incorporation into peptide mimetics has shown efficacy in binding to specific proteases implicated in neurodegenerative diseases. These findings align with the broader trend of developing targeted therapies that leverage small-molecule scaffolds for precise biological modulation.

Advances in computational chemistry have also played a pivotal role in understanding the pharmacokinetic properties of Imidazole, 2-[2-(dimethylamino)ethyl]-. Molecular docking simulations have revealed its high affinity for certain enzyme active sites, which could explain its observed biological activity. Additionally, pharmacokinetic modeling has predicted favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it an attractive candidate for clinical translation.

The synthesis of Imidazole, 2-[2-(dimethylamino)ethyl]- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dimethylamino ethyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Recent innovations in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and reducing energy consumption without compromising efficiency.

In conclusion, Imidazole, 2-[2-(dimethylamino)ethyl]- (CAS No. 802296-13-5) represents a fascinating compound with significant therapeutic potential. Its unique structural features and demonstrated biological activities make it a valuable asset in the pharmaceutical industry’s quest for novel therapeutics. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:802296-13-5)Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI)
A1032187
Purity:99%
Quantity:1g
Price ($):602.0
Email